Probucol Disuccinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丙丁酚双琥珀酸酯是丙丁酚的衍生物,丙丁酚是一种脂类调节剂,以其降低低密度脂蛋白 (LDL) 胆固醇水平的能力而闻名。丙丁酚双琥珀酸酯的特征是添加了琥珀酸基团,这可能会提高其溶解度和生物利用度。 这种化合物因其潜在的治疗应用而引起了人们的兴趣,特别是在治疗高胆固醇血症和相关心血管疾病方面 .

作用机制

丙丁酚双琥珀酸酯主要通过以下机制发挥作用:

脂类调节: 增加 LDL 胆固醇的分解代谢,从而降低其在血液中的水平。

抗氧化活性: 作为一种强大的抗氧化剂,可以防止 LDL 胆固醇氧化,从而降低动脉粥样硬化的风险。

抗炎作用: 抑制炎症途径,减少各种组织的炎症。

生化分析

Biochemical Properties

Probucol Disuccinate interacts with various biomolecules in the body. It is a potent antioxidant and has been shown to inhibit the oxidation of cholesterol in LDLs . This interaction with LDLs is crucial in its role as a lipid-regulating agent .

Cellular Effects

This compound has been found to have multiple effects on cells. It has remarkable antioxidative and anti-inflammatory properties . It also has the ability to fortify the blood-brain barrier and directly influence neural preservation and adaptability . In addition, it has been shown to have a protective effect against the oxidative imbalance in the central nervous system .

Molecular Mechanism

The mechanism of action of this compound involves increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body . It may also inhibit cholesterol synthesis and delay cholesterol absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have enhanced bioavailability and no food effect . The solubility of Probucol in complexes was found to be 15.05 μg/mL, which was 215-fold of the Probucol-API .

Dosage Effects in Animal Models

In animal models, different dosages of this compound have varying effects. For example, treatment groups receiving a high (0.5%) or low (0.025%) dose of Probucol showed strong protection of LDL against ex vivo oxidation .

Metabolic Pathways

This compound is involved in the metabolic pathway for cholesterol elimination. It increases the rate of LDL catabolism, which is a crucial step in this pathway .

准备方法

合成路线和反应条件

丙丁酚双琥珀酸酯可以通过丙丁酚与琥珀酸酐的酯化反应合成。该反应通常涉及使用合适的溶剂,例如二氯甲烷,以及吡啶等催化剂来促进酯化过程。 该反应在回流条件下进行,以确保丙丁酚完全转化为丙丁酚双琥珀酸酯 .

工业生产方法

在工业环境中,丙丁酚双琥珀酸酯的生产可能涉及连续流动工艺以提高效率和产量。使用自动化反应器和对反应参数(如温度和压力)的精确控制可以优化生产过程。 此外,还采用包括重结晶和色谱法的纯化步骤以获得高纯度的丙丁酚双琥珀酸酯 .

化学反应分析

反应类型

丙丁酚双琥珀酸酯会发生多种化学反应,包括:

氧化: 丙丁酚双琥珀酸酯可以被氧化形成亚砜和砜,它们可能表现出不同的药理特性。

还原: 还原反应可以将丙丁酚双琥珀酸酯还原回其母体化合物丙丁酚。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤代烷和酰氯等试剂可用于取代反应.

主要形成的产物

相似化合物的比较

丙丁酚双琥珀酸酯与其他脂类调节剂相比是独一无二的,因为它同时具有降脂和抗氧化剂的作用。类似的化合物包括:

丙丁酚: 母体化合物,主要用于降低 LDL 胆固醇。

琥珀酸衍生物: 琥珀酸的其他衍生物,可能表现出类似的溶解度和生物利用度增强。

丙丁酚双琥珀酸酯因其结合的降脂、抗氧化和抗炎特性而脱颖而出,使其成为心血管和神经退行性疾病治疗应用的有希望的候选药物 .

属性

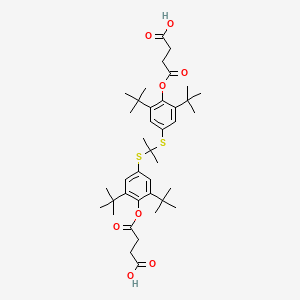

IUPAC Name |

4-[2,6-ditert-butyl-4-[2-[3,5-ditert-butyl-4-(3-carboxypropanoyloxy)phenyl]sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOONAMTVOJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)

![3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic Acid](/img/structure/B2790277.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2790281.png)

![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)

![(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride](/img/structure/B2790288.png)

![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)

![methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2790293.png)

![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)